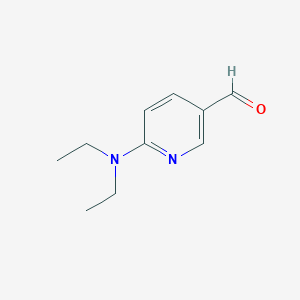

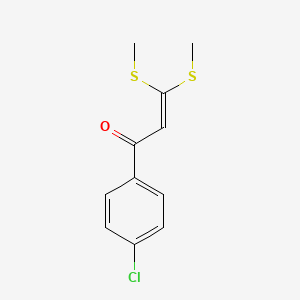

1-(4-Chlorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound belongs to the class of organic compounds known as chalcones. Chalcones are a type of open-chain flavonoid where two aromatic rings are joined by a three-carbon α,β-unsaturated carbonyl system .

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using techniques like FT-IR, UV–visible, 1H NMR, HRMS, and single-crystal X-ray diffraction . These techniques allow for the determination of bond lengths, bond angles, and the overall geometry of the molecule.Chemical Reactions Analysis

The chemical reactivity of a compound can be predicted by studying its frontier molecular orbitals, specifically the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between these orbitals can give insights into the compound’s stability and reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted using computational methods such as density functional theory (DFT). This includes properties like the compound’s dipole moment, polarizability, and various thermodynamic properties .Aplicaciones Científicas De Investigación

Nonlinear Optical Properties

A study investigated the synthesis and characterization of (2E)-1-(4-chlorophenyl)-3-[4-(methylsulfanyl)phenyl]prop-2-en-1-one to explore its nonlinear optical (NLO) characteristics. Through single crystal X-ray diffraction, it was identified as a co-crystal with high second harmonic generation (SHG) efficiency, demonstrating potential applications in optical devices due to its good transparency window and outstanding NLO properties (D’silva et al., 2011).

Electronic and Structural Analysis

Another research focused on the synthesized compound (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, where its molecular structure was confirmed by various spectroscopic techniques. The study revealed significant insights into its electronic properties, including the charge distribution, dipole moment, and potential energy distribution. The findings highlighted its potential in the development of materials with specific electronic characteristics, offering a foundation for further research in material science and chemistry (Najiya et al., 2014).

Corrosion Inhibition

The efficiency of a new triazole derivative as a corrosion inhibitor for mild steel in acidic media was studied, demonstrating the compound's potential as a protective agent against corrosion. This application is critical for extending the lifespan of metal components in various industrial applications, showing how modifications of the basic structure of 1-(4-Chlorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one can lead to materials with practical corrosion inhibiting properties (Lagrenée et al., 2002).

Antimicrobial Properties

A synthesis process led to novel compounds with potential antimicrobial applications. By exploring different derivatives of the base compound, researchers developed substances evaluated for their antibacterial and antifungal activities. This study indicates the compound's versatility and its derivatives as promising candidates for developing new antimicrobial agents (Vora & Vyas, 2019).

Propiedades

IUPAC Name |

1-(4-chlorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClOS2/c1-14-11(15-2)7-10(13)8-3-5-9(12)6-4-8/h3-7H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPYHXBMRTUGLQA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=CC(=O)C1=CC=C(C=C1)Cl)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClOS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70384541 |

Source

|

| Record name | 1-(4-Chlorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Chlorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one | |

CAS RN |

41467-26-9 |

Source

|

| Record name | 1-(4-Chlorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one](/img/structure/B1351185.png)

![N1-[3-(Methylthio)phenyl]-2-chloroacetamide](/img/structure/B1351190.png)

![2-[(6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]ethanol](/img/structure/B1351208.png)

![[6-(Diethylamino)-3-pyridinyl]methanol](/img/structure/B1351233.png)